5-Amino-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a molecular formula of C5H7N3O. It is a derivative of dihydropyrimidinone, which is a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds known as dihydropyrimidinones (dhpms) have been reported to interact with various biological targets such as calcium channels, α1a-adrenergic receptors, and mitotic kinesin inhibitors .
Mode of Action
Dhpms, which are structurally related, have been found to inhibit the motor activity of the mitotic kinesin eg5, a protein required for spindle bipolarity, thereby causing cell cycle arrest .
Biochemical Pathways
Dhpms have been shown to affect several pathways related to cell cycle regulation, calcium channel blocking, and α1a-adrenergic receptor antagonism .
Result of Action
Related dhpms have been found to cause cell cycle arrest by inhibiting the motor activity of the mitotic kinesin eg5 .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one can be achieved through various methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of an acid catalyst. This reaction can be carried out under solvent-free conditions or in the presence of a solvent such as ethanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the use of heterogeneous catalysts such as Montmorillonite-KSF has been reported to improve the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones and their derivatives, which can have enhanced biological activities .
Scientific Research Applications
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an enzyme inhibitor.
Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Another dihydropyrimidinone derivative with similar biological activities.
5-Amino-3-methylpyrimidin-4(3H)-one: A closely related compound with slight structural differences.
Uniqueness
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its amino and methyl groups contribute to its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-amino-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-7-2-4(6)5(8)9/h2-3H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVKAWNRDRKKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73922-41-5 |
Source
|
Record name | 5-amino-3-methyl-3,4-dihydropyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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